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molecular formula C9H8ClNO3 B124625 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE CAS No. 149809-26-7

1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE

Cat. No. B124625
M. Wt: 213.62 g/mol
InChI Key: PRSCCOTYRGOTJG-UHFFFAOYSA-N
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Patent
US05559235

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCI (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2 N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3 ×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16])(=O)C>C(O)C>[NH2:4][C:5]1[CH:10]=[C:9]2[O:11][CH2:12][O:13][C:8]2=[CH:7][C:6]=1[C:14](=[O:17])[CH2:15][Cl:16]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
NaOH ice
Quantity
80 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about an hour
WASH
Type
WASH
Details
washed with ethyl acetate (3 ×70 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a greenish-yellow solid
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ethyl acetate/isopropanol/hexane
ADDITION
Type
ADDITION
Details
treated with activated charcoal

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C(=C1)OCO2)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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